9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide is a synthetic compound that belongs to the class of ergot alkaloids. This compound is a derivative of lysergic acid and is structurally related to various psychoactive substances, including lysergic acid diethylamide. It is notable for its potential psychotropic effects and has been studied for its pharmacological properties.
The compound is synthesized from lysergic acid derivatives, specifically through modifications that involve the introduction of a hydroxymethyl group at the nitrogen position. This modification alters its pharmacological profile compared to other lysergamides.
9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide falls under the classification of ergot alkaloids, which are compounds derived from the ergot fungus (Claviceps purpurea). These compounds are known for their complex structures and varied biological activities, including vasoconstriction and psychoactivity.
The synthesis of 9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide typically involves several key steps:
The specific conditions for these reactions can vary widely, often requiring controlled environments to ensure high yields and purity. Techniques such as chromatography may be employed to isolate the desired product from by-products.
The molecular formula of 9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide is . Its structural features include:
The compound's structural representation can be visualized using chemical drawing software or databases such as PubChem, which provides detailed information about its molecular geometry and electronic configuration .
9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide can participate in various chemical reactions typical of amides and alkaloids:
These reactions often require specific catalysts or conditions (temperature, pressure) to proceed efficiently. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to monitor these reactions.
The mechanism of action of 9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide primarily involves interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction is believed to mediate its psychoactive effects.
Studies suggest that compounds in this class can induce alterations in perception, mood, and cognition through agonistic activity at these receptors. The exact pathways and effects may vary depending on dosage and individual biochemistry.
Relevant data regarding melting point, boiling point, and other physical constants can be obtained from chemical databases like PubChem .
9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide has been explored for various scientific applications:
This compound represents a significant area of interest within psychopharmacology and neuroscience research. Further studies are necessary to fully elucidate its potential applications and safety profile.
The compound 9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide is systematically named under IUPAC rules as (8β)-N-[(2S)-1-hydroxybutan-2-yl]-6-methyl-9,10-didehydroergoline-8-carboxamide. This name precisely defines its stereochemistry and functional groups:
CC[C@@H](CO)NC(=O)[C@H]1CN(C)[C@@H]2Cc3c[nH]c4cccc(C2=C1)c34 [8]UNBRKDKAWYKMIV-QWQRMKEZSA-N [9]Table 1: Key Structural and Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅N₃O₂ |
| Molecular Weight | 339.43 g/mol |
| Chiral Centers | C8 (R), C2' (S), C5' (R) |
| Hydrogen Bond Donors | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 3 (C=O, OH, tertiary N) |
The compound’s regulatory and identifier profile is defined by several key registries:
Table 3: Regulatory and Registry Information
| Registry Type | Identifier | Associated Compound Form |
|---|---|---|
| CAS Registry | 113-42-8 | Base compound |
| CAS Registry | 129-49-7 | Maleate salt |
| DEA Schedule | Schedule III | Base compound |
| PubChem CID | 114724 | Structural analog |
| DrugBank ID | DB00353 | Methylergonovine |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1